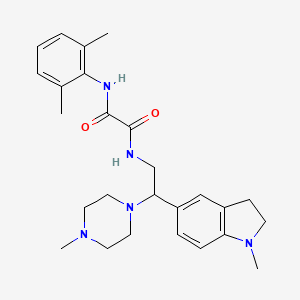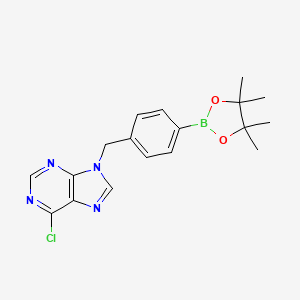
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analytical Challenges and Solutions
Pinacolboronate esters, due to their highly reactive nature, pose significant analytical challenges, particularly in their propensity for facile hydrolysis to boronic acids. These challenges necessitate unconventional analytical strategies for stabilization and adequate solubilization of these compounds for purity analysis. The use of non-aqueous, aprotic diluents, and highly basic mobile phases has been demonstrated as effective in stabilizing various reactive pinacolboronate esters, highlighting the intricacies of working with these compounds in a laboratory setting (Zhong et al., 2012).
Advancements in Polymer Science
In polymer science, the utilization of isopropenyl boronic acid pinacol ester as a comonomer in radical polymerization showcases the versatility of boron-containing monomers. This approach has enabled the synthesis of conventionally inaccessible copolymers, thereby expanding the toolbox for designing novel polymeric materials with specific functional properties (Makino et al., 2020).
Novel Synthetic Methodologies
The development of metal- and additive-free photoinduced borylation methods represents a significant leap forward in the synthesis of boronic acids and esters. This approach circumvents the need for metal catalysts and ligands, offering a greener, more sustainable pathway for generating these compounds, which are pivotal in various synthetic applications (Mfuh et al., 2017).
Material Science Innovations
A fascinating discovery in the realm of material science is the observation of long-lived room-temperature phosphorescence (RTP) from simple arylboronic esters. This finding challenges the prevailing notion that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic materials. The phosphorescence properties of arylboronic esters, such as those related to (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester, offer new avenues for developing phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).
Mechanism of Action
properties
IUPAC Name |
6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJVCAHLBABCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

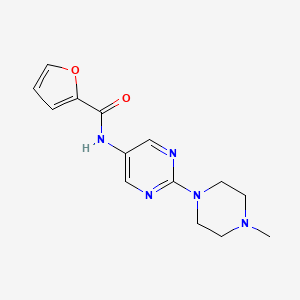
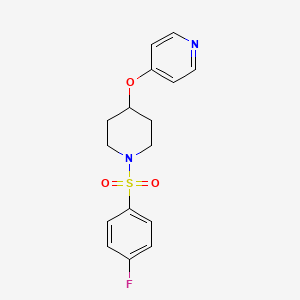
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
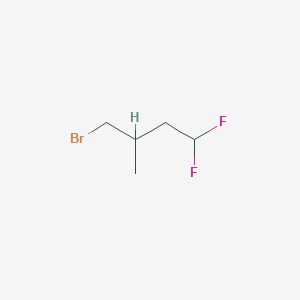
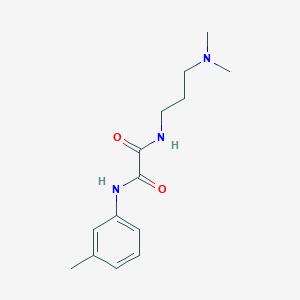
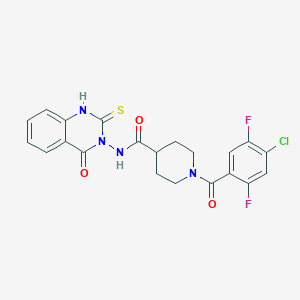
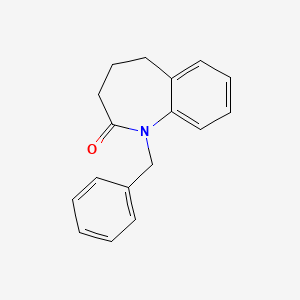
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
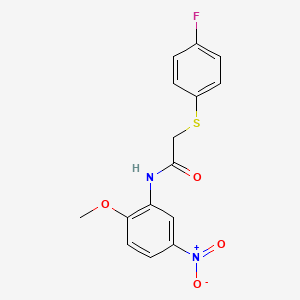
![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)
